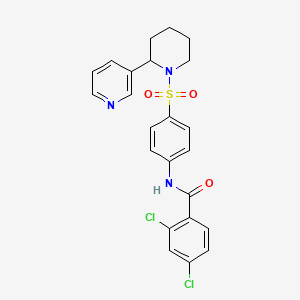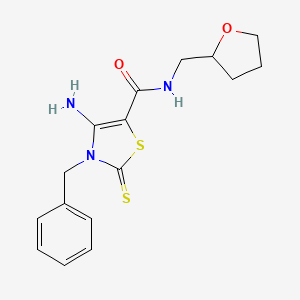![molecular formula C17H17N5O3 B2515465 N-(1-cyanocyclopentyl)-2-[4-(4-nitrophenyl)-1H-pyrazol-1-yl]acetamide CAS No. 1333927-72-2](/img/structure/B2515465.png)
N-(1-cyanocyclopentyl)-2-[4-(4-nitrophenyl)-1H-pyrazol-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-2-[4-(4-nitrophenyl)-1H-pyrazol-1-yl]acetamide is a complex organic compound characterized by its unique structure, which includes a cyanocyclopentyl group and a nitrophenyl-pyrazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-[4-(4-nitrophenyl)-1H-pyrazol-1-yl]acetamide typically involves multiple steps, starting with the preparation of the cyanocyclopentyl intermediate. This intermediate is then reacted with 4-nitrophenyl hydrazine to form the pyrazolyl derivative. The final step involves the acylation of the pyrazolyl derivative with acetic anhydride to yield the target compound. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like palladium on carbon for hydrogenation steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Micro-packed bed reactors, which allow for precise control of reaction parameters, are often employed. These reactors facilitate the catalytic hydrogenation of intermediates using stabilized palladium nanoparticle-organic-silica catalysts .
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopentyl)-2-[4-(4-nitrophenyl)-1H-pyrazol-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Catalytic hydrogenation can reduce the nitro group to an amine.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Typical conditions involve moderate temperatures and pressures, with reaction times varying based on the specific transformation .
Major Products
The major products formed from these reactions include amine derivatives from reduction, nitro derivatives from oxidation, and substituted acetamides from nucleophilic substitution .
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-[4-(4-nitrophenyl)-1H-pyrazol-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-2-[4-(4-nitrophenyl)-1H-pyrazol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level .
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)acetamide: Shares the nitrophenyl group but lacks the cyanocyclopentyl and pyrazolyl moieties.
4-nitrophenyl acetate: Contains the nitrophenyl group but differs in its ester functionality.
Uniqueness
N-(1-cyanocyclopentyl)-2-[4-(4-nitrophenyl)-1H-pyrazol-1-yl]acetamide is unique due to its combination of a cyanocyclopentyl group and a nitrophenyl-pyrazolyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[4-(4-nitrophenyl)pyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c18-12-17(7-1-2-8-17)20-16(23)11-21-10-14(9-19-21)13-3-5-15(6-4-13)22(24)25/h3-6,9-10H,1-2,7-8,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMOUISKNIGXPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2C=C(C=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2515386.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-phenylethanediamide](/img/structure/B2515387.png)




![Methyl 8-hydroxy-2-[(4-methoxyphenyl)methyl]-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B2515397.png)


![2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2515402.png)

![N-[2-hydroxy-2-(pyridin-2-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide](/img/structure/B2515404.png)

